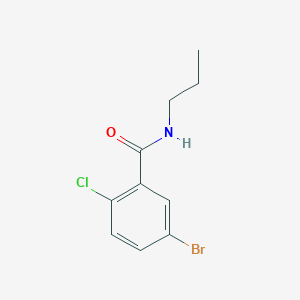

5-Bromo-2-chloro-N-propylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNHBJMZOHKLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675174 | |

| Record name | 5-Bromo-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892018-30-3 | |

| Record name | 5-Bromo-2-chloro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 5 Bromo 2 Chloro N Propylbenzamide

Retrosynthetic Analysis of the 5-Bromo-2-chloro-N-propylbenzamide Scaffold

A retrosynthetic analysis of this compound identifies the amide bond as the primary disconnection point. This suggests that the molecule can be constructed from two main precursors: 5-bromo-2-chlorobenzoic acid and n-propylamine. Further disconnection of 5-bromo-2-chlorobenzoic acid reveals that it can be synthesized from simpler, commercially available starting materials such as 2-chlorobenzoic acid. This analysis forms the foundation for designing various synthetic pathways.

Optimized Synthetic Pathways for this compound

Optimized synthetic pathways are crucial for the efficient and cost-effective production of this compound. These pathways can be broadly categorized into multi-step syntheses and one-pot reactions.

Another documented multi-step synthesis involves the diazotization of a 5-bromo-2-aminobenzoic acid derivative, followed by a chlorination reaction and subsequent hydrolysis to produce 5-bromo-2-chlorobenzoic acid. wipo.int This intermediate is then reacted with n-propylamine to yield the final product.

A detailed, albeit more complex, route starts with 2-chlorobenzoic acid, which undergoes chlorination, amidation, cyclization, bromination, and finally hydrolysis to produce the target compound. google.com

Table 1: Comparison of Multi-Step Synthesis Approaches

| Starting Material | Key Intermediates | Reagents and Conditions | Advantages | Disadvantages |

| 2-Chlorobenzoic Acid | 5-Bromo-2-chlorobenzoic acid, 5-Bromo-2-chlorobenzoyl chloride | Brominating agent (e.g., NBS), Thionyl chloride, n-Propylamine | Readily available starting material. | Multiple steps, potential for lower overall yield. |

| 5-Bromo-2-aminobenzoic acid derivative | Diazonium salt | Diazotization reagents, Chlorinating agent, n-Propylamine | High purity of intermediates. | Requires careful control of reaction conditions. |

| 2-Chlorobenzoic Acid | Various chlorinated and cyclized intermediates | Chlorinating agents, Amidation reagents, Brominating agents | Can be adapted for various derivatives. | Longer reaction sequence, use of hazardous reagents. google.com |

To enhance efficiency and reduce waste, one-pot reaction strategies and tandem processes have been developed. These methods combine multiple reaction steps into a single reaction vessel, eliminating the need for intermediate isolation. For instance, a one-pot synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzotrichloride has been reported, which can then be directly converted to the final benzamide (B126). google.com This approach simplifies the procedure and can lead to higher yields and purity. google.com

Another one-pot method prepares 5-bromo-2-chlorobenzoic acid from a compound of formula III through a process involving an acidic reaction solution with a copper catalyst and chloride ions, followed by diazotization. scribd.com

Table 2: Overview of One-Pot Synthesis Strategies

| Starting Material | Key Features | Reported Yield/Purity | Reference |

| 2-Chlorobenzotrichloride | One-pot synthesis of 5-bromo-2-chlorobenzoic acid intermediate. | Yield >95%, Purity 80-92% | google.com |

| Compound of formula III | Use of copper catalyst and diazotization in an acidic solution. | High product yields and good purity. | scribd.com |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.govgcande.org In the context of this compound synthesis, this includes the use of less hazardous reagents and solvents, as well as the development of catalytic processes. nih.gov For example, the use of N-bromosuccinimide (NBS) in a sulfuric acid system for the bromination of 2-chlorobenzoic acid is a step towards greener synthesis, as it avoids the use of elemental bromine. google.com Furthermore, efforts are being made to replace toxic solvents with more environmentally friendly alternatives. nih.gov The development of catalytic methods, which reduce the amount of reagents needed, is also a key aspect of green chemistry in this field. nih.gov

Catalytic Approaches to Benzamide Formation and Halogenation

Catalysis plays a vital role in modern organic synthesis, offering pathways to increased efficiency and selectivity. researchgate.net In the synthesis of this compound, catalytic approaches are employed for both the halogenation and amidation steps.

For the bromination of 2-chlorobenzoic acid, catalysts can be used to control the regioselectivity of the reaction, favoring the formation of the desired 5-bromo isomer. google.com For instance, the use of a salt containing sulfur with reducing properties, such as sodium sulfide (B99878) or sodium sulfite, can inhibit the formation of the unwanted 4-bromo isomer. google.com Palladium(II)-catalyzed ortho-halogenation of primary benzamides has also been demonstrated as a regioselective method. researchgate.net

In the formation of the amide bond, various catalysts can be employed to facilitate the reaction between the carboxylic acid and the amine, often allowing for milder reaction conditions and avoiding the need for the acyl chloride intermediate.

Table 3: Catalytic Approaches in the Synthesis of this compound

| Reaction Step | Catalyst | Purpose | Advantages |

| Bromination | Sulfur-containing salts (e.g., sodium sulfide) | Inhibit formation of 4-bromo isomer. | Improved regioselectivity and product purity. google.com |

| Halogenation | Palladium(II) | Regioselective ortho-halogenation. | High selectivity, mild conditions. researchgate.net |

| Amidation | Various (e.g., acid or base catalysts) | Facilitate amide bond formation. | Milder reaction conditions, can avoid acyl chloride intermediate. |

Mechanistic Elucidation of Reactions Involving 5 Bromo 2 Chloro N Propylbenzamide

Reaction Pathways and Transition State Analysis for Transformations of 5-Bromo-2-chloro-N-propylbenzamide

Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. For related benzamides, these analyses have identified key transition states. For instance, in the hydrolysis of benzamides, two primary transition states are involved: one for the formation of the tetrahedral intermediate and another for its collapse to products. The energy barriers associated with these transition states are influenced by the nature of the substituents on the aromatic ring and the N-alkyl group.

In the case of this compound, the electron-withdrawing nature of the bromo and chloro substituents is expected to increase the electrophilicity of the carbonyl carbon, thereby lowering the activation energy for the initial nucleophilic attack. However, the steric hindrance posed by the ortho-chloro substituent could potentially raise the energy of the transition state, creating a delicate balance that governs reactivity.

Kinetic and Thermodynamic Studies of this compound Reactivity

Kinetic investigations into the reactions of this compound, such as hydrolysis or aminolysis, provide quantitative insights into its reactivity. The rate of these reactions is typically determined by monitoring the disappearance of the reactant or the appearance of a product over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy.

The rate law for such reactions is often found to be second-order, with the rate being proportional to the concentrations of both the benzamide (B126) and the nucleophile. The table below summarizes hypothetical kinetic data for the hydrolysis of this compound under pseudo-first-order conditions, where the concentration of the nucleophile (water) is in large excess.

| [this compound] (M) | Initial Rate (M/s) | k_obs (s⁻¹) |

| 0.01 | 1.5 x 10⁻⁶ | 1.5 x 10⁻⁴ |

| 0.02 | 3.0 x 10⁻⁶ | 1.5 x 10⁻⁴ |

| 0.03 | 4.5 x 10⁻⁶ | 1.5 x 10⁻⁴ |

| This is a hypothetical data table for illustrative purposes. |

Role of Substituent Effects on Reaction Selectivity of this compound

The bromo and chloro substituents on the aromatic ring of this compound play a crucial role in modulating its reaction selectivity. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups due to their high electronegativity (inductive effect). This effect is most pronounced at the ortho and para positions. The 5-bromo (meta to the amide) and 2-chloro (ortho to the amide) substituents significantly increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the rate of reaction compared to unsubstituted N-propylbenzamide.

Investigations into Halogen-Mediated Reactivity and Activation

The halogen atoms in this compound are not merely passive substituents; they can actively participate in and mediate certain reactions.

One key aspect is their ability to engage in halogen bonding. Halogen bonding is a non-covalent interaction where the electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic species. This interaction can pre-organize the reactants, potentially lowering the activation energy of a subsequent reaction. For instance, the bromine or chlorine atom could form a halogen bond with an incoming nucleophile, orienting it for an attack on the carbonyl carbon.

Advanced Spectroscopic and Spectrometric Characterization of 5 Bromo 2 Chloro N Propylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 5-Bromo-2-chloro-N-propylbenzamide, providing detailed insight into the connectivity and chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for both the N-propyl chain and the aromatic ring protons. The N-propyl group's protons would appear as a characteristic set of signals: a triplet for the terminal methyl (CH₃) group around δ 0.9-1.0 ppm, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group at approximately δ 1.6-1.7 ppm, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂) around δ 3.3-3.4 ppm. rsc.org The amide proton (N-H) is expected to appear as a broad singlet or triplet around δ 6.1-6.2 ppm, with its chemical shift being sensitive to solvent and concentration. rsc.org

The aromatic region will display a more complex pattern due to the substitution. Based on the analysis of the precursor, 5-Bromo-2-chlorobenzoic acid, the proton ortho to the bromine and meta to the chlorine (H-6) would appear downfield. chemicalbook.comchemicalbook.com The proton meta to both halogens (H-4) and the proton ortho to the chlorine and meta to the bromine (H-3) will have distinct chemical shifts, providing unambiguous confirmation of the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers further structural confirmation. The carbonyl carbon (C=O) of the amide group is expected to resonate in the region of δ 165-170 ppm. The carbons of the N-propyl group will appear in the aliphatic region of the spectrum. The aromatic carbons will show six distinct signals. The carbons directly bonded to the electronegative halogen atoms (C-2 and C-5) will be significantly influenced, as will the carbon attached to the amide group (C-1). The remaining aromatic carbons (C-3, C-4, and C-6) will also have characteristic shifts defined by their positions relative to the substituents.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~166 |

| NH | ~6.2 (br s) | - |

| Ar-H3 | ~7.4-7.6 (d) | ~128-130 |

| Ar-H4 | ~7.6-7.8 (dd) | ~132-134 |

| Ar-H6 | ~7.8-8.0 (d) | ~135-137 |

| N-CH₂ | ~3.3-3.4 (t) | ~42-44 |

| CH₂ | ~1.6-1.7 (sextet) | ~22-24 |

| CH₃ | ~0.9-1.0 (t) | ~11-12 |

| C1 (Ar-C-CO) | - | ~138-140 |

| C2 (Ar-C-Cl) | - | ~130-132 |

Note: The predicted values are based on data from analogous compounds and general spectroscopic principles.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and probing intermolecular interactions like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to exhibit several characteristic absorption bands. A prominent band for the N-H stretching vibration should appear in the range of 3300-3400 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions and is anticipated around 1640-1670 cm⁻¹. The amide II band, a result of N-H bending and C-N stretching vibrations, is expected near 1530-1550 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations often produce stronger and sharper signals than in the FT-IR spectrum. The symmetric vibrations of the substituted benzene ring and the C-Cl and C-Br bonds are particularly well-suited for Raman analysis.

Key Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3400 | FT-IR |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Amide I (C=O Stretch) | 1640 - 1670 | FT-IR, Raman |

| Amide II (N-H Bend, C-N Stretch) | 1530 - 1550 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-Cl Stretch | 700 - 800 | FT-IR, Raman |

Note: The expected frequencies are based on data from analogous compounds and established correlation charts. chemicalbook.comnih.gov

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the exact molecular weight and formula of this compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₁BrClNO. The calculated monoisotopic mass is approximately 274.98 g/mol . A key feature in the mass spectrum will be the distinctive isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, confirming the presence of one bromine and one chlorine atom.

MS/MS Fragmentation Pathway: Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pathways. Upon ionization, the molecular ion is expected to undergo several characteristic cleavages. A primary fragmentation route would be the cleavage of the amide bond, leading to the formation of the 5-bromo-2-chlorobenzoyl cation [C₇H₃BrClO]⁺. Another significant fragmentation would be the alpha-cleavage of the N-propyl group, resulting in the loss of an ethyl radical to form an iminium ion. The McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen followed by cleavage, is also a possible pathway.

Predicted Major Fragments in the Mass Spectrum of this compound:

| Fragment Ion (m/z) | Proposed Structure/Formation |

|---|---|

| 275/277/279 | [M]⁺, Molecular ion |

| 246/248/250 | [M - C₂H₅]⁺, Alpha-cleavage |

| 183/185/187 | [C₇H₃BrClO]⁺, Cleavage of amide C-N bond |

| 155/157 | [C₇H₄BrO]⁺, Loss of Cl from benzoyl cation |

Note: The m/z values reflect the most abundant isotopes. The predicted fragmentation is based on established principles and data from related structures. chemicalbook.comnist.gov

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within the molecule and its resulting photophysical properties.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the substituted benzene ring. The benzamide (B126) chromophore itself typically shows a strong absorption band. The presence of the chloro and bromo substituents, acting as auxochromes, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide. Multiple absorption bands are expected in the 200-300 nm range, corresponding to different electronic transitions within the aromatic system.

Fluorescence Spectroscopy: Due to the presence of the heavy bromine atom, significant fluorescence is generally not expected from this compound. The heavy atom effect promotes intersystem crossing from the excited singlet state to the triplet state, which then typically deactivates through non-radiative pathways or phosphorescence rather than fluorescence. Therefore, the fluorescence quantum yield is anticipated to be very low.

Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Chloro N Propylbenzamide

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, offering insights into a molecule's stability and chemical behavior. For 5-Bromo-2-chloro-N-propylbenzamide, DFT studies would be instrumental in elucidating its fundamental electronic characteristics.

Detailed Research Findings: DFT calculations on related substituted benzene (B151609) and benzamide (B126) molecules demonstrate the utility of this approach. scispace.comnih.gov Studies on halogenated benzene derivatives, for instance, use DFT to determine how substituents like chlorine and bromine affect the electronic properties of the aromatic ring. scispace.com Key parameters derived from DFT calculations include:

Molecular Geometry: Optimization of the molecule's structure to find its most stable, lowest-energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

For this compound, DFT would reveal how the electron-withdrawing effects of the bromine and chlorine atoms, combined with the N-propylamide group, influence the electron density of the benzene ring and the reactivity at various sites.

Illustrative Data Table for DFT-Calculated Parameters This table illustrates the type of data generated from a DFT analysis and is not based on actual experimental results for this specific compound.

| Parameter | Illustrative Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its N-propyl group, MD simulations are essential for understanding its conformational landscape and behavior in different environments, such as in various solvents.

Detailed Research Findings: MD simulations would involve placing the molecule in a simulated box, often with solvent molecules, and calculating the forces between atoms to model their motion. Studies on similar halogenated compounds and amides have successfully used MD to:

Explore Conformational Space: Identify the most stable conformers (rotational isomers) and the energy barriers between them. The orientation of the N-propyl group relative to the benzamide plane is a key conformational feature. Research on other substituted benzamides has shown that both cis and trans conformers relative to the C(O)-N bond can exist, with their stability influenced by substituents. nih.govnih.gov

Analyze Solvent Effects: Determine how the molecule interacts with solvent molecules. This includes the formation of hydrogen bonds between the amide group and protic solvents, and how the solvent influences conformational preferences.

Simulate Halogen Bonding: MD protocols have been specifically developed to model halogen bonds, where the bromine or chlorine atom acts as an electrophilic region (a "σ-hole") and interacts with a nucleophile. nih.govresearchgate.net This could be a key interaction for this compound. nih.govresearchgate.net

Calculate Thermodynamic Properties: Properties like radial distribution functions can reveal the ordering of solvent molecules around the solute and provide insights into the structure of the solution. nih.gov

An MD simulation of this compound would provide a dynamic picture of its behavior, revealing how its shape changes and how it interacts with its surroundings on a picosecond to nanosecond timescale.

Illustrative Data Table for MD Simulation Parameters This table illustrates the type of data generated from an MD simulation analysis and is not based on actual experimental results for this specific compound.

| Parameter | Simulated System | Illustrative Finding |

|---|---|---|

| Torsional Angle (C-C-N-C) | In Water | Predominantly gauche and anti conformations observed. |

| Root Mean Square Deviation (RMSD) | In Methanol | Stable trajectory with RMSD fluctuating around 2.1 Å. |

| Radial Distribution Function g(r) | Amide H with Water O | Strong peak at 1.9 Å, indicating stable hydrogen bonding. |

| Diffusion Coefficient | In Chloroform | 1.5 x 10⁻⁵ cm²/s. |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives (focused on non-biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or non-biological properties. A QSPR model is a mathematical equation that can be used to predict the properties of new, unsynthesized compounds based on their calculated structural descriptors.

Detailed Research Findings: While no specific QSPR models for this compound were found, the methodology is widely applied to classes of organic compounds, including nitroaromatics and other substituted aromatics. nih.gov A QSPR study for derivatives of this compound would involve:

Creating a Dataset: A series of derivatives would be defined by systematically varying substituents on the molecule (e.g., changing the N-alkyl group, altering the halogen positions, or adding other groups to the ring).

Calculating Descriptors: For each derivative, a large number of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, charges from DFT). nih.gov

Model Development: Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that links a subset of the most relevant descriptors to a specific non-biological property (e.g., boiling point, solubility, thermal stability, or refractive index).

Validation: The model's predictive power is tested on a separate set of compounds not used in its creation.

For this compound derivatives, QSPR could be a valuable tool for screening potential candidates with desired physical properties without the need for extensive synthesis and experimentation.

Illustrative Data Table for a QSPR Model This table illustrates the structure of a hypothetical QSPR model and is not based on actual experimental results.

| Derivative of this compound | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., XLogP3) | Predicted Property (e.g., Aqueous Solubility, logS) |

|---|---|---|---|

| N-ethyl derivative | 262.53 | 3.5 | -4.1 |

| N-propyl derivative (parent) | 276.56 | 4.0 | -4.6 |

| N-butyl derivative | 290.59 | 4.5 | -5.1 |

| 4-fluoro derivative | 294.55 | 4.2 | -4.8 |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic parameters. tandfonline.com These theoretical predictions are invaluable for interpreting experimental spectra (like NMR, IR, and UV-Vis) and confirming the structure of a synthesized compound.

Detailed Research Findings: For this compound, quantum chemical methods could predict the following spectra:

Infrared (IR) and Raman Spectroscopy: Calculations can determine the vibrational frequencies of the molecule. researchgate.net Each peak in a calculated IR or Raman spectrum corresponds to a specific bond stretching, bending, or wagging motion. Comparing the calculated spectrum to the experimental one helps in assigning the observed peaks to specific vibrational modes, confirming the presence of functional groups like the C=O of the amide, the N-H bond, C-Cl, and C-Br bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Predicted chemical shifts are crucial for assigning signals in the experimental NMR spectrum to the correct atoms in the molecule, which is fundamental for structure elucidation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions. This allows for the calculation of the wavelengths of maximum absorbance (λ_max) and helps in understanding the nature of the electronic transitions, such as π→π* transitions within the aromatic ring or n→π* transitions involving the carbonyl group.

The accuracy of these predictions is often high enough to be a reliable guide for experimental chemists. arxiv.orgresearchgate.net

Illustrative Data Table for Predicted vs. Experimental Vibrational Frequencies This table illustrates the comparison between theoretically calculated and experimentally measured IR frequencies for a representative related molecule, as specific data for this compound is not available.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3390 | 3385 |

| Aromatic C-H Stretch | 3080 | 3075 |

| Aliphatic C-H Stretch | 2960 | 2955 |

| C=O Stretch (Amide I) | 1650 | 1645 |

| C-N Stretch / N-H Bend (Amide II) | 1545 | 1540 |

| C-Cl Stretch | 750 | 748 |

| C-Br Stretch | 620 | 615 |

Solid State Chemistry and Crystallographic Analysis of 5 Bromo 2 Chloro N Propylbenzamide

Single-Crystal X-ray Diffraction Analysis of 5-Bromo-2-chloro-N-propylbenzamide and its Polymorphs

For this compound, an SCXRD analysis would be expected to reveal the fundamental geometric parameters of the molecule. The benzamide (B126) core, consisting of the phenyl ring and the amide group, would likely exhibit a high degree of planarity. The N-propyl group, however, introduces conformational flexibility. The torsion angles involving the propyl chain would be a key feature of the molecular conformation.

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including benzamides. Different polymorphs of a compound possess distinct crystal structures and, consequently, different physicochemical properties. For instance, studies on N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed the existence of at least two polymorphs with different space groups and hydrogen bonding networks. mdpi.comresearchgate.net Similarly, 2-benzoyl-N,N-diethylbenzamide also exhibits polymorphism. mdpi.com It is therefore highly probable that this compound could also exhibit polymorphism, with different crystalline forms potentially accessible under various crystallization conditions (e.g., solvent, temperature, and saturation level).

A comprehensive crystallographic study would involve screening for different polymorphic forms. The expected crystallographic data for a hypothetical polymorph of this compound is summarized in the interactive table below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

Supramolecular Synthons and Hydrogen Bonding Networks in this compound Crystal Structures

The crystal structure of a molecular solid is governed by a hierarchy of intermolecular interactions. In the case of benzamides, supramolecular synthons , which are robust and predictable non-covalent interactions, play a crucial role in dictating the crystal packing.

The most prominent supramolecular synthon in primary and secondary benzamides is the amide-amide hydrogen-bonded dimer . This involves the formation of a centrosymmetric R²₂(8) ring motif where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This dimer is a common feature in the crystal structures of many benzamides. acs.org

Beyond this primary synthon, the N-propyl group and the halogen substituents in this compound would likely participate in weaker C-H···O and C-H···π interactions, further stabilizing the crystal lattice. The interplay of these various hydrogen bonds would lead to the formation of a three-dimensional supramolecular architecture. The specific nature of this network would be dependent on the polymorphic form. For example, in one polymorph of N-(3-hydroxyphenyl)-3-methoxybenzamide, a three-dimensional hydrogen-bonding network is observed, while another polymorph exhibits a layered structure. mdpi.comresearchgate.net

Halogen Bonding Interactions in Solid-State this compound

In addition to hydrogen bonding, the presence of bromine and chlorine atoms on the phenyl ring of this compound introduces the possibility of halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom.

In the solid state of this compound, several types of halogen bonds could be envisaged. These include Br···O, Cl···O, Br···N, and Cl···N interactions, where the carbonyl oxygen or the amide nitrogen could act as the halogen bond acceptor. Furthermore, halogen-halogen interactions, such as Br···Cl, are also a possibility. The geometry of these interactions, specifically the R-X···A angle (where X is the halogen and A is the acceptor), would be expected to be close to 180°, indicating the directionality of the interaction.

Crystal Engineering Strategies for Tailoring Solid-State Properties of this compound

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, several crystal engineering strategies could be employed to control its solid-state properties.

One common approach is the formation of co-crystals . A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions. By selecting appropriate co-formers that can form strong and predictable hydrogen or halogen bonds with the benzamide, it is possible to generate new crystalline forms with modified properties such as solubility and melting point.

Another strategy is the control of polymorphism . By carefully controlling the crystallization conditions, such as the choice of solvent, cooling rate, and the presence of additives, it may be possible to selectively crystallize a desired polymorph with optimal properties. The use of "tailor-made" additives that can inhibit or promote the growth of specific crystal faces is a known strategy in crystal engineering. acs.org

Derivatization and Structural Modification of the 5 Bromo 2 Chloro N Propylbenzamide Scaffold

Regioselective Functionalization at the Benzene (B151609) Ring of 5-Bromo-2-chloro-N-propylbenzamide

The benzene ring of this compound offers distinct positions for electrophilic and nucleophilic substitution reactions. The existing bromine and chlorine atoms, along with the N-propylbenzamide group, direct incoming substituents to specific positions, allowing for regioselective functionalization.

The inherent reactivity of the aryl halide bonds on the benzene ring allows for selective reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, providing a handle for selective functionalization at the C5 position. researchgate.net This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. researchgate.net

For instance, selective palladium-catalyzed Suzuki-Miyaura coupling reactions can be achieved at the C-Br bond of dihalogenated hydrocarbons, leaving the C-Cl bond intact. nih.gov This principle can be applied to this compound to introduce a variety of aryl or heteroaryl groups at the C5 position while retaining the chlorine atom at C2. This selective functionalization is a key strategy for creating diverse molecular architectures. rsc.org

Modifications at the Amide Nitrogen and Alkyl Chain of this compound

The amide nitrogen and the N-propyl chain of this compound are also amenable to structural modifications, providing another avenue for derivatization.

Alkylation or arylation of the amide nitrogen can be achieved through various synthetic methods, including palladium-catalyzed C-N cross-coupling reactions. rsc.org These reactions allow for the introduction of a wide range of substituents at the nitrogen atom, further expanding the chemical space of accessible derivatives. The nature of the substituent on the amide nitrogen can significantly influence the molecule's conformational preferences and intermolecular interactions.

The N-propyl chain can also be modified. For example, functional groups can be introduced along the alkyl chain, or the chain length can be varied. The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, for instance, involved reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides to introduce different alkyl chains. nih.gov Similar strategies could be employed for this compound to explore the impact of the alkyl chain's length and composition on the molecule's properties.

Interactive Table: Examples of N-Substituted Benzamides and Related Structures

| Compound Name | CAS Number | Molecular Formula | Notes |

|---|---|---|---|

| N-Propylbenzamide | 10546-70-0 | C10H13NO | A benzamide (B126) with an N-propyl substituent. nih.govchemicalbook.com |

| N-(1-Hydroxymethyl-propyl)-benzamide | 13973-26-7 | C11H15NO2 | An example of a functionalized N-alkyl chain on a benzamide. sigmaaldrich.com |

Cross-Coupling Reactions and Other Carbon-Carbon Bond Formations Involving this compound

The bromine atom at the C5 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds and introducing complex molecular fragments. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mt.comyoutube.com This method is widely used to synthesize biaryl compounds and is known for its mild reaction conditions and tolerance of various functional groups. youtube.com For this compound, a Suzuki-Miyaura reaction would selectively occur at the C-Br bond, allowing for the introduction of a wide range of aryl and heteroaryl substituents. researchgate.netnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. mt.com

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. pitt.edu This reaction is a valuable method for the synthesis of substituted alkenes. benthamopen.com Applying the Heck reaction to this compound would result in the formation of a 5-alkenyl-2-chloro-N-propylbenzamide derivative.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. pitt.edursc.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. researchgate.net This reaction would enable the introduction of an alkynyl group at the C5 position of the this compound scaffold.

These cross-coupling reactions significantly enhance the structural diversity of derivatives that can be synthesized from this compound, providing access to a wide range of compounds for further investigation. researchgate.net

Interactive Table: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | Biaryl | Mild conditions, high functional group tolerance. mt.comyoutube.com |

| Heck Coupling | Alkene | Substituted Alkene | Forms a new carbon-carbon bond at the vinylic position. pitt.edu |

Synthesis of Analogues for Theoretical Structure-Property Relationship Studies

The synthesis of a library of analogues of this compound, through the derivatization strategies described above, is essential for conducting structure-property relationship (SPR) and structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the physicochemical and biological properties of the molecule.

By systematically varying the substituents at different positions of the this compound scaffold, researchers can correlate structural changes with observed properties. For example, studies on 2-phenoxybenzamide (B1622244) derivatives have shown that the nature of substituents on the phenoxy ring and the anilino site can significantly impact their antiplasmodial activity. mdpi.com Similarly, for 5-bromo-2-aryl benzimidazole (B57391) derivatives, the substituents on the aryl ring were found to be crucial for their inhibitory activity against α-glucosidase and urease enzymes. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, can complement experimental findings by providing insights into the binding interactions of the synthesized analogues with biological targets. nih.gov These theoretical studies can help rationalize the observed SAR and guide the design of new, more potent, and selective compounds. The synthesis of a diverse set of analogues is therefore a critical step in the iterative process of lead optimization in drug discovery and materials science.

Advanced Analytical Methodologies for the Study of 5 Bromo 2 Chloro N Propylbenzamide

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Isomeric Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in assessing the purity and resolving isomers of 5-Bromo-2-chloro-N-propylbenzamide. The separation of closely related halogenated compounds can be challenging, often requiring meticulous method development.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a primary tool for the purity determination of halogenated aromatic compounds. A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products. For halogenated benzamides, C18 or phenyl-based columns are often employed due to their ability to provide the necessary selectivity. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation.

A study on the separation of halogen-containing pharmaceuticals from their dehalogenated counterparts highlighted the effectiveness of UHPLC (Ultra High-Performance Liquid Chromatography) with specific column chemistries, such as pentafluorophenyl (PFP) phases, which can offer unique selectivity for halogenated isomers. researchgate.net The development of a stability-indicating HPLC method for a related sulfonamide demonstrated the resolution of enantiomers using a chiral column, a technique that would be applicable if chiral centers were present in derivatives of this compound. nih.gov

Gas Chromatography (GC):

GC is particularly useful for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed for purity assessment and the separation of positional isomers. The choice of the capillary column is critical; columns with polar stationary phases are often preferred for separating halogenated isomers. nih.gov A study on the simultaneous determination of isomeric substituted anilines demonstrated a successful approach involving derivatization to improve chromatographic separation and detection by GC-MS. nih.gov For trace analysis of halogenated compounds, a halogen-specific detector (XSD) can provide enhanced selectivity and sensitivity. nih.gov

Below is an illustrative data table outlining a potential HPLC method for the purity analysis of this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-30 min: 30-70% B; 30-35 min: 70-30% B; 35-40 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Electroanalytical Methods for Redox Properties of this compound

Electroanalytical techniques, such as cyclic voltammetry, are powerful tools for investigating the redox properties of molecules. The electrochemical behavior of this compound is expected to be influenced by the presence of the reducible bromo and chloro substituents on the aromatic ring.

The reduction of halogenated aromatic compounds typically proceeds via the cleavage of the carbon-halogen bond. researchgate.net The redox potential of organohalides is a key factor in their environmental degradation and biological activity, with highly halogenated compounds being more susceptible to reduction. nih.gov The electrochemical reduction of aromatic bromides has been systematically studied, revealing that the reduction potentials are influenced by the molecular structure and the cathode material used. researchgate.net It is anticipated that the reduction of this compound would occur in a stepwise manner, with the carbon-bromine bond likely being easier to reduce than the carbon-chlorine bond due to the lower bond dissociation energy. The electrochemical chlorination of aromatic compounds has also been investigated, providing insights into the oxidation pathways. researchgate.net

Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis or Trace Determination

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures and the determination of trace levels of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would provide not only the retention time for the compound but also its mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern in the mass spectrum is particularly informative. For halogenated compounds, the isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) are characteristic and aid in the identification of halogen-containing fragments. chromforum.orgyoutube.com The fragmentation of benzamides typically involves the loss of the amide substituent, leading to the formation of a benzoyl cation, which can further fragment. researchgate.net The fragmentation of brominated aromatic compounds is influenced by the substitution pattern. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex matrices. europeanpharmaceuticalreview.com For this compound, LC-MS/MS would be the method of choice for trace determination in biological or environmental samples. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode allows for exceptional selectivity and low limits of detection. europeanpharmaceuticalreview.com A method for the determination of drug-related chlorine and bromine in human plasma using HPLC-ICP-MS/MS has been developed, showcasing the power of hyphenated techniques for halogenated pharmaceuticals. nih.govinfona.pl

The following table illustrates potential mass spectrometric data for this compound.

| Ion | m/z (relative intensity) | Proposed Structure |

| [M]+ | 275/277/279 (isotopic pattern) | This compound |

| [M-C3H7N]+ | 216/218/220 (isotopic pattern) | 5-Bromo-2-chlorobenzoyl cation |

| [M-Br]+ | 196/198 (isotopic pattern) | 2-Chloro-N-propylbenzamide fragment |

| [M-Cl]+ | 240/242 (isotopic pattern) | 5-Bromo-N-propylbenzamide fragment |

Development of Novel Spectroscopic Probes for this compound Detection

The development of novel spectroscopic probes offers a promising avenue for the sensitive and selective detection of this compound in various environments, including biological systems. Fluorescent probes are particularly attractive due to their high sensitivity and potential for real-time monitoring. nih.govrsc.org

The design of a fluorescent probe for a specific analyte typically involves three key components: a fluorophore (the signaling unit), a recognition moiety that selectively interacts with the target analyte, and a linker connecting these two parts. nih.gov The interaction between the recognition moiety and the analyte induces a change in the photophysical properties of the fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength.

For this compound, a potential design strategy could involve a recognition element that undergoes a specific reaction with the benzamide (B126) functional group or is sensitive to the electronic properties conferred by the halogen substituents. For instance, a probe could be designed based on the cleavage of a specific bond upon interaction with the target molecule, leading to the release of a fluorophore. nih.gov The development of fluorescent probes for aromatic amides has been explored, providing a foundation for creating a probe specific to this compound. nih.gov While no specific probes for this compound have been reported, the general principles of probe design are well-established and could be applied to create such a sensor. rsc.org

Exploration of Non Biological Applications and Material Science Relevance of 5 Bromo 2 Chloro N Propylbenzamide

5-Bromo-2-chloro-N-propylbenzamide as a Ligand in Coordination Chemistry

In the field of coordination chemistry, ligands are crucial molecules that bind to a central metal atom to form a coordination complex. The structure of this compound contains several potential donor atoms that could allow it to function as a ligand. Compounds containing amide moieties are known to form stable metal complexes. asianpubs.org

Table 1: Potential Coordination Sites of this compound

| Potential Donor Atom | Type of Interaction | Conditions |

|---|---|---|

| Amide Oxygen | Lewis Base Donation | Neutral conditions |

| Amide Nitrogen | Lewis Base Donation | After deprotonation |

Potential of this compound in Polymer Chemistry or Organic Electronics

The structure of this compound suggests its potential as a monomer or a precursor for functional polymers and materials for organic electronics. Halogenated aromatic compounds are pivotal in the industrial manufacturing of various polymers. science.gov

Aromatic polyamides, known for their high thermal stability and mechanical strength, are synthesized from aromatic monomers. researchgate.netnih.gov this compound, or its derivatives, could potentially be used to create specialty polyamides. The presence of halogen atoms provides handles for post-polymerization modification, allowing for the fine-tuning of material properties. For instance, well-defined halogenated styrenic copolymers have been synthesized and subsequently modified via cross-coupling reactions to create functionalized polystyrenes. rsc.org

In organic electronics, the performance of materials is highly dependent on molecular structure, which influences electronic energy levels and intermolecular interactions. rsc.org Halogenated aromatic compounds are used in the synthesis of functional materials for electronics and optoelectronics. glindiachemicals.com The introduction of halogen atoms to an aromatic system can significantly alter its electronic properties. acs.org Therefore, this compound could serve as a building block for novel organic semiconductors, where its dipole moment and potential for intermolecular interactions could be exploited to control molecular packing and charge transport properties.

Table 2: Potential Applications in Material Science

| Field | Potential Role | Rationale |

|---|---|---|

| Polymer Chemistry | Monomer/Precursor | Benzamide (B126) backbone suitable for forming aromatic polyamides. researchgate.netnih.gov |

| Functionalization Agent | Halogen atoms allow for post-polymerization modifications via cross-coupling. rsc.org |

This compound as a Building Block for Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound possesses the key functional groups necessary to participate in the self-assembly of such architectures. The primary interactions that this molecule can utilize are hydrogen bonding and halogen bonding.

The amide group is an excellent hydrogen-bonding motif, with the N-H group acting as a donor and the carbonyl oxygen (C=O) acting as an acceptor. This directional interaction is a powerful tool for programming the assembly of molecules into well-defined structures like chains, ribbons, or sheets. dcu.ie

Additionally, the bromine atom on the aromatic ring can act as a halogen bond donor. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.orgnih.gov This interaction is highly directional and its strength is tunable (I > Br > Cl), making it a valuable tool in crystal engineering and the design of smart materials. acs.orgrsc.org The interplay between hydrogen bonding from the amide group and halogen bonding from the C-Br group could lead to the formation of complex and robust supramolecular networks. nih.gov These non-covalent interactions are crucial for controlling the assembly process to create nano- and micro-structured materials. mdpi.com

Table 3: Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Donor Site | Acceptor Site |

|---|---|---|

| Hydrogen Bond | Amide N-H | Amide C=O |

| Halogen Bond | C-Br | Lewis bases (e.g., carbonyl oxygen, another halogen) |

Role of this compound in Niche Chemical Processes or Industrial Catalysis (non-regulated)

In specialized chemical synthesis, this compound is best viewed as a versatile chemical intermediate or building block. Aryl halides are widely used in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed reactions. mdpi.com

The bromine and chlorine atoms on the aromatic ring are reactive sites that can be readily transformed. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization. A primary application for such a molecule is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone of modern organic synthesis for creating complex molecules, including biaryl compounds that are common motifs in functional materials and pharmaceuticals. nih.govnih.gov

The precursor to this compound, 5-Bromo-2-chlorobenzoic acid, is itself a key intermediate in the synthesis of high-value products, including pharmaceuticals. glindiachemicals.comgoogle.comgoogle.com This underscores the industrial relevance of the 5-bromo-2-chloro-benzoyl scaffold. In a niche chemical process, this compound could be coupled with various boronic acids or other organometallic reagents to produce a library of more complex derivatives for screening in materials science or other applications. While the compound itself is not a catalyst, it is a key substrate in reactions that rely on industrial catalysis. mdpi.com

Table 4: Potential Chemical Transformations and Applications

| Reaction Type | Reactive Site(s) | Potential Product | Application Area |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br, C-Cl | Biaryl or Heteroaryl Benzamides | Materials Science, Organic Electronics |

| Buchwald-Hartwig Amination | C-Br, C-Cl | Diaminobenzamide Derivatives | Ligand Synthesis, Medicinal Chemistry |

| Sonogashira Coupling | C-Br, C-Cl | Alkynyl-substituted Benzamides | Functional Materials |

Compound List

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-chlorobenzoic acid |

| N-propylbenzamide |

| 2-chlorobenzoic acid |

| N-bromosuccinimide |

| 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide |

| Dapagliflozin |

| Empagliflozin |

| p-tolyl-B(OH)2 |

| 2-bromoanthracene-9,10-dione |

| 3-bromoindole |

| fenofibrate |

| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol |

| 1,4-bis[2-(1-methylbenzimidazol-2-ylmethyl)]benzene |

| N-(pyrrolidinobenzyl)benzamide |

| 5-[4-(2-phthalimidiylpropanoylamino)-benzoylamino]isophthalic acid |

| p-trimethylsilylstyrene |

| iodine chloride |

| 5-Bromo-2-chloro-N-ethylbenzamide |

| 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide |

| 5-bromo-2-chloro-N-methylbenzamide |

| 5-bromo-2-chloro-N-cyclopropylbenzamide |

| 2-amino-3-bromo-5-chloro-N-cyclopropylbenzamide |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid |

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Chloro N Propylbenzamide Chemistry

Integration of Artificial Intelligence and Machine Learning in Predicting 5-Bromo-2-chloro-N-propylbenzamide Reactivity and Properties

Future research could focus on developing bespoke ML algorithms trained on datasets of similar dihalogenated aromatic compounds. arxiv.org These models, incorporating parameters such as catalyst type, ligands, solvents, and temperature, could predict the likelihood of selective C-Br versus C-Cl bond activation. Graph neural networks (GNNs) are particularly well-suited for this, as they can learn from the molecule's graph structure to capture intricate electronic and steric effects that govern reactivity. arxiv.org Such predictive power would minimize empirical optimization, saving time and resources in the synthesis of complex derivatives.

Interactive Data Table: Hypothetical Training Data for Predicting Regioselectivity

| Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | C-Br Product Yield (%) | C-Cl Product Yield (%) |

| Pd(OAc)2 (2%) | SPhos | Dioxane | 100 | 95 | <5 |

| Pd(OAc)2 (2%) | XPhos | Toluene | 80 | 92 | <5 |

| NiCl2(dppp) (5%) | dppp | DMAc | 120 | 10 | 85 |

| CuI (10%) | Phenanthroline | DMSO | 110 | 88 | 7 |

| Fe(acac)3 (10%) | SIPr | THF | 60 | 75 | 15 |

This table represents a hypothetical dataset that could be used to train a machine learning model to predict reaction outcomes. The data illustrates how varying reaction conditions can influence the selective functionalization of the C-Br or C-Cl bond.

Novel Catalytic Systems for Sustainable Transformations Involving this compound

Palladium-catalyzed cross-coupling reactions are standard for functionalizing aryl halides. However, a forward-looking approach would involve the development of more sustainable catalytic systems utilizing earth-abundant and less toxic metals like iron, copper, nickel, or manganese. A significant research challenge is to achieve high selectivity for either the C-Br or C-Cl bond using these metals. The greater bond strength of C-Cl compared to C-Br typically allows for selective C-Br functionalization. However, designing ligand and catalyst systems that can invert this selectivity to preferentially activate the C-Cl bond would be a substantial advancement.

Furthermore, heterogeneous catalysts, including metal-organic frameworks (MOFs) or metal nanoparticles supported on solid matrices, could be explored. These systems offer advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. Investigating their activity and selectivity for the transformation of this compound would be a valuable research direction.

Interactive Data Table: Potential Sustainable Catalysts for Selective Functionalization

| Catalyst System | Target Bond | Potential Reaction | Rationale |

| Iron-based (e.g., FeCl3/TMEDA) | C-Br | Kumada Coupling | Earth-abundant metal, established for C-Br activation. |

| Copper-based (e.g., CuI/ligand) | C-Br | Sonogashira, Ullmann Couplings | Cost-effective, high efficiency for C-Br bond reactions. |

| Nickel-based (e.g., NiCl2/ligand) | C-Cl | Suzuki, Buchwald-Hartwig Couplings | Capable of activating the stronger C-Cl bond with appropriate ligands. |

| Photocatalyst (e.g., Iridium complex) | C-Br or C-Cl | Photoredox Coupling | Mild reaction conditions, potential for novel reactivity pathways. |

Exploration of Photochemical Pathways of this compound

Photochemistry offers reaction pathways that are often inaccessible through traditional thermal methods. The C-Br and C-Cl bonds in this compound are potential sites for photochemical activation. Future research could investigate photoredox-catalyzed reactions where visible light mediates the formation of an aryl radical intermediate after selective C-Br bond cleavage. This radical could then participate in a variety of bond-forming reactions, such as Giese additions or C-H functionalizations, that are complementary to transition metal-catalyzed cross-couplings.

Exploring the direct photolysis of this compound with UV light could also yield interesting transformations, potentially leading to substitution or elimination products through different mechanisms. The selective excitation of one halogen bond over the other using wavelength-controlled irradiation presents a sophisticated and largely unexplored research avenue.

Interactive Data Table: Potential Photochemical Transformations

| Reaction Type | Reagent/Catalyst | Proposed Intermediate | Potential Product |

| Photo-induced Suzuki Coupling | [Ir(ppy)3], Boronic Acid | Aryl radical | Arylated benzamide (B126) |

| Photo-Giese Addition | Acrylate, Hantzsch Ester | Aryl radical | Alkylated benzamide |

| Photo-nucleophilic Aromatic Substitution | Nucleophile (e.g., MeO-) | Meisenheimer complex | Methoxy-substituted benzamide |

| Direct Photolysis (UV) | None | Aryl cation/radical | Debrominated or rearranged products |

Interdisciplinary Research Opportunities Leveraging this compound as a Chemical Tool

The structure of this compound makes it an excellent starting point for creating molecules for interdisciplinary applications. The two halogen atoms serve as orthogonal handles for sequential functionalization, allowing for the construction of complex molecular probes, materials, and potential therapeutic agents.

In medicinal chemistry, related benzamide structures are known to possess biological activity. researchgate.net For instance, 5-Bromo-2-chloro-N-cyclopropylbenzamide is used as a building block for kinase inhibitors. myskinrecipes.com A future direction would be to synthesize a library of derivatives of this compound and screen them for various biological activities.

In materials science, incorporating this dihalogenated scaffold into polymers or organic electronic materials could be explored. The halogens could be used to tune properties like conductivity, photoluminescence, or to serve as reactive sites for crosslinking or surface modification.

Interactive Data Table: Potential Interdisciplinary Applications

| Research Area | Synthetic Goal | Potential Application | Key Functionalization Strategy |

| Medicinal Chemistry | Library of diverse derivatives | Enzyme inhibitors, GPCR modulators | Sequential Suzuki and Buchwald-Hartwig couplings. |

| Chemical Biology | Fluorescently tagged probes | Cellular imaging, target identification | Attachment of a fluorophore at one site and a reactive group at the other. |

| Materials Science | Conjugated polymers | Organic light-emitting diodes (OLEDs) | Polymerization via Yamamoto or Suzuki polycondensation. |

| Agrochemicals | Novel pesticide scaffolds | Herbicides, fungicides | Introduction of toxophoric groups via nucleophilic substitution. |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-N-propylbenzamide, and how can reaction conditions be systematically optimized?

Methodological Answer: A common approach involves coupling 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) with propylamine via an activating agent like thionyl chloride or carbodiimide. Evidence from similar benzamide syntheses (e.g., niclosamide derivatives) suggests refluxing in ethanol with catalytic acetic acid for 4–6 hours, monitored by TLC . Optimization requires varying temperature (60–100°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios of reagents. Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹), consistent with benzamide derivatives. Compare with NIST reference data for 5-bromo-2-chlorobenzoic acid to validate substituent positions .

- NMR : ¹H NMR should show a singlet for the aromatic protons (integration for Br/Cl substitution), a triplet for the propyl CH₂ group (~1.5 ppm), and a broad peak for the amide NH (~8 ppm). ¹³C NMR will confirm carbonyl (C=O, ~170 ppm) and quaternary carbons adjacent to halogens .

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Expected [M+H]⁺ ion at m/z 290.5 (calculated from molecular formula C₁₀H₁₀BrClNO) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example, in related sulfonamide structures, monoclinic P2₁/c symmetry was observed with unit cell parameters a = 12.1759 Å, b = 7.5881 Å, c = 20.5752 Å, and β = 95.393° . Key steps:

Grow crystals via slow evaporation in ethanol.

Collect data with MoKα radiation (λ = 0.71073 Å).

Refine thermal parameters and occupancy using SHELXL’s least-squares algorithms .

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies (e.g., unexpected IR peaks or split NMR signals) may arise from impurities, polymorphism, or dynamic effects. Strategies:

- Cross-validation : Compare IR/NMR data with NIST or Cambridge Structural Database entries for halogenated benzamides .

- Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of the propyl group) .

- DFT calculations : Simulate spectra using Gaussian or ORCA software to match experimental results .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace propyl with cyclopropyl or fluorinated groups) to assess steric/electronic effects .

- Enzyme assays : Test inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC₅₀ values should be calculated from dose-response curves (log[inhibitor] vs. % activity) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against protein targets (e.g., PDB IDs of homologous enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.